molecular formula C24H18O8 B1197796 Knipholone CAS No. 94450-08-5

Knipholone

Cat. No. B1197796
CAS RN: 94450-08-5
M. Wt: 434.4 g/mol
InChI Key: DUENHQWYLVQDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Knipholone is an anthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 4 and 6, a methyl group at position 2 and a 3-acetyl-2,6-dihydroxy-4-methoxyphenyl group at position 1. It exhibits antioxidant, cytotoxic and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug, a leukotriene antagonist, an antioxidant and an antineoplastic agent. It is a polyphenol, a methyl ketone, a member of methoxybenzenes, an aromatic ketone, a member of resorcinols and a dihydroxyanthraquinone.

Scientific Research Applications

Inhibition of Leukotriene Metabolism

Knipholone, extracted from Kniphofia foliosa, has shown potential as an inhibitor of leukotriene metabolism, which is significant in treating asthma and other inflammatory diseases. It selectively inhibits leukotriene biosynthesis in human blood with an IC50 value of 4.2 µM. This effect is likely due to its ability to inhibit the 5-lipoxygenase activating protein (FLAP) or as a competitive inhibitor of the enzyme. However, it exhibits weak free radical scavenging and lipid peroxidation inhibition, suggesting its specific role in leukotriene metabolism inhibition rather than general antioxidant activity (Wube et al., 2006).

Anti-Plasmodial Activity

Knipholone demonstrates strong antiplasmodial properties against Plasmodium falciparum. It has been identified as a favorable drug target in combating malaria, particularly through its interaction with Glutathione-S-Transferase in the parasite. Molecular dynamics simulations have highlighted its efficacy in inhibiting key proteins of P. falciparum, suggesting its potential as an antimalarial compound (Sarma et al., 2023).

Antimicrobial Properties

Knipholone analogs have been synthesized to overcome solubility issues and have shown effective antimicrobial activity against bacterial and fungal strains. Notably, specific derivatives exhibit strong efficacy against Staphylococcus epidermidis and Staphylococcus aureus, indicating their potential in developing new anti-infective agents (Legesse et al., 2022).

Antioxidant Potential

Knipholone anthrone, isolated from Kniphofia foliosa, displays potent antioxidant activity in various in vitro assays. It shows a concentration-dependent effect in scavenging free radicals, indicating its potential in oxidative stress-related conditions (Habtemariam, 2007).

Comparative Biological Activities

Knipholone and its anthrone variant exhibit differential biological effects, including cytotoxicity and prooxidant activity. The anthrone variant, in particular, shows higher cytotoxicity to mammalian cells and induces prooxidative DNA damage, suggesting distinct pharmacological potentials for these compounds (Habtemariam & Dagne, 2009).

In Vivo Antimalarial Effects

In vivo studies have demonstrated the antimalarial effectiveness of Kniphofia foliosa extract, particularly knipholone, against Plasmodium berghei in mice. This supports the traditional use of the plant in treating malaria and highlights knipholone's potential as an antimalarial agent (Alebachew et al., 2022).

properties

CAS RN

94450-08-5

Product Name

Knipholone

Molecular Formula

C24H18O8

Molecular Weight

434.4 g/mol

IUPAC Name

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C24H18O8/c1-9-7-13(27)20-21(22(29)11-5-4-6-12(26)18(11)24(20)31)16(9)19-14(28)8-15(32-3)17(10(2)25)23(19)30/h4-8,26-28,30H,1-3H3

InChI Key

DUENHQWYLVQDQK-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O

Canonical SMILES

CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O

synonyms

knipholone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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